molecular formula C21H16ClN3O4 B3959099 4-chloro-N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]benzamide

4-chloro-N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B3959099
M. Wt: 409.8 g/mol
InChI Key: HJJYAQZJHZUDPH-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methylphenyl group, and a nitrobenzoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]benzamide typically involves multiple steps:

    Nitration of Benzoyl Chloride: The process begins with the nitration of benzoyl chloride to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Amination: The nitrobenzoyl chloride is then reacted with an amine, such as 4-methylphenylamine, under controlled conditions to form the corresponding amide.

    Chlorination: The final step involves the chlorination of the amide using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions, using reagents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield various derivatives.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary or secondary amines, thiols.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

4-chloro-N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methylphenyl)benzamide: Lacks the nitrobenzoyl group, which may result in different chemical and biological properties.

    3-nitro-N-(4-methylphenyl)benzamide:

    4-chloro-N-phenyl-3-[(3-nitrobenzoyl)amino]benzamide: Similar structure but without the methyl group, which can influence its chemical behavior and interactions.

Uniqueness

4-chloro-N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]benzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in research and industry. The presence of both chloro and nitro groups allows for a wide range of chemical modifications and interactions.

Properties

IUPAC Name

4-chloro-N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c1-13-5-8-16(9-6-13)23-20(26)15-7-10-18(22)19(12-15)24-21(27)14-3-2-4-17(11-14)25(28)29/h2-12H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJYAQZJHZUDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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